molecular formula C7H7BrN2O2 B143085 Methyl 6-amino-5-bromopicolinate CAS No. 178876-82-9

Methyl 6-amino-5-bromopicolinate

Cat. No. B143085
M. Wt: 231.05 g/mol
InChI Key: OQUCMNQHZFOMPC-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-bromopicolinate is a compound that is closely related to various brominated pyridine derivatives, which are often used as intermediates in the synthesis of more complex molecules. These compounds, including 6-bromopicoline and its derivatives, are of significant interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, a high-yielding preparation of 6,6'-dimethyl-2,2'-bipyridine from 6-bromopicoline has been achieved through reductive homocoupling, which could be catalyzed by either nickel or palladium catalysts . Another study describes the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares a similar brominated pyridine core to methyl 6-amino-5-bromopicolinate . These methods could potentially be adapted for the synthesis of methyl 6-amino-5-bromopicolinate by modifying the functional groups attached to the pyridine ring.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 6-amino-5-bromopicolinate has been characterized using various techniques. Single crystal X-ray diffraction (SCXRD) has been employed to determine the crystal structure of a monohydrate organic salt derived from a related compound, 2-amino-5-bromo-6-methyl-4-pyrimidinol . Additionally, copper(II) complexes with 6-bromopicolinic acid have been analyzed, revealing coordination polyhedra and providing insights into the molecular geometry that could be relevant for methyl 6-amino-5-bromopicolinate .

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives has been studied, showing that these compounds can undergo various chemical reactions. For example, the bromine atoms in 5,7-dibromo-2-methyl-8-hydroxyquinoline were replaced with amino groups to afford different amino derivatives, indicating that brominated pyridines can participate in nucleophilic substitution reactions . This suggests that methyl 6-amino-5-bromopicolinate could also undergo similar reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives have been investigated through experimental and computational methods. Vibrational modes, optical band gaps, and maximum absorption wavelengths have been estimated using techniques like infrared absorption spectroscopy and UV-Vis absorption spectroscopy . The thermal stability and degradation profiles of these compounds have been analyzed using thermal gravimetric-differential thermal analysis (TG-DTA) . These studies provide a foundation for understanding the properties of methyl 6-amino-5-bromopicolinate, which are likely to be similar due to the structural resemblance.

Scientific Research Applications

Heterocyclic Amines and Cancer Research

Epidemiologic and experimental evidence suggests that dietary factors, including heterocyclic amines formed in cooked meats, could influence the incidence of cancer, particularly mammary gland cancer. This research underlines the significance of understanding chemical compounds and their formation during cooking and their potential health impacts (Snyderwine, 1994).

Antimalarial Agents and Metabolism

Studies on the metabolism of 8-aminoquinoline antimalarial agents highlight the importance of understanding the metabolic pathways and toxicology of chemical compounds, including the formation of metabolites that may have implications for erythrocyte health (Strother et al., 1981).

Neuroprotective Strategies in Stroke

Research into neuroprotective strategies for cerebrovascular stroke explores the complex signaling cascades and the potential of various compounds to mitigate secondary cerebral injury. This highlights the broad spectrum of chemical compound applications in medical research (Karsy et al., 2017).

Analytical Methods in Antioxidant Activity

The study of antioxidants requires comprehensive analytical methods to determine activity levels. Understanding the chemical properties and activity of compounds, including those related to "Methyl 6-amino-5-bromopicolinate," is crucial in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Bromination and Chemical Reactivity

Research into the regioselectivity of bromination in unsymmetrical dimethylpyridines addresses the chemical reactivity and properties of compounds, offering insights into how functional groups influence chemical reactions, a concept that could apply to studying "Methyl 6-amino-5-bromopicolinate" (Thapa et al., 2014).

Safety And Hazards

“Methyl 6-amino-5-bromopicolinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 6-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUCMNQHZFOMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443774
Record name Methyl 6-amino-5-bromopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-5-bromopicolinate

CAS RN

178876-82-9
Record name Methyl 6-amino-5-bromopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-pyridine-2-carboxylic acid methyl ester (10 g, 66.0 mmol) in chloroform (450 mL) was added bromine (3.4 mL, 66.0 mmol) in CHCl3 (100 mL) at room temperature and stirred for 40 hours. The reaction mixture was diluted with CHCl3 and washed with saturated sodium thiosulfate solution and water. The organic phase was dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel column chromatography using ethyl acetate/hexane as eluent. The title compound obtained as yellow solid (3.3 g, 22%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
22%

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